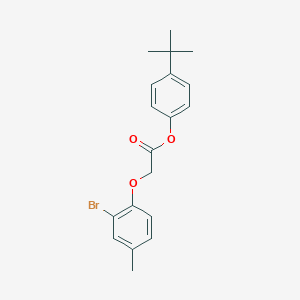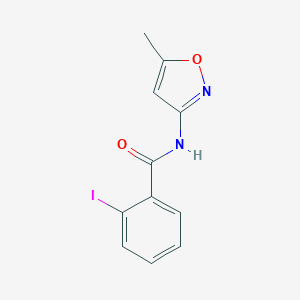![molecular formula C17H24N2O5S B322858 ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B322858.png)
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE is a synthetic organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with ethyl 4-oxobutanoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or anilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE can be compared with other similar compounds, such as:
Ethyl 4-oxo-1-piperidinecarboxylate: This compound has a similar piperidine ring but lacks the sulfonyl and anilino groups.
4-(Piperidin-1-ylsulfonyl)aniline: This compound contains the piperidine and sulfonyl groups but does not have the ethyl 4-oxobutanoate moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Properties
Molecular Formula |
C17H24N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 4-oxo-4-(4-piperidin-1-ylsulfonylanilino)butanoate |
InChI |
InChI=1S/C17H24N2O5S/c1-2-24-17(21)11-10-16(20)18-14-6-8-15(9-7-14)25(22,23)19-12-4-3-5-13-19/h6-9H,2-5,10-13H2,1H3,(H,18,20) |
InChI Key |
YZYXWVHNMVXFEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


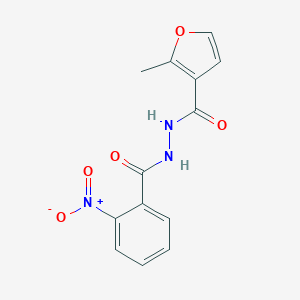
![4-[2-(2-Methyl-3-furoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B322777.png)
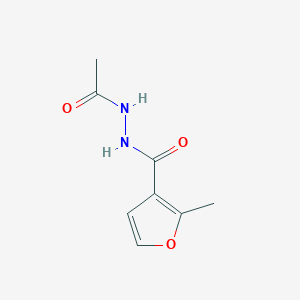
![N-(2-chlorophenyl)-4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B322782.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide](/img/structure/B322784.png)
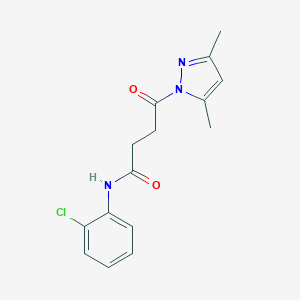
![2-methyl-N'-{4-[2-(2-methyl-3-furoyl)carbohydrazonoyl]benzylidene}-3-furohydrazide](/img/structure/B322786.png)
![N'~1~,N'~4~-bis[(2-methylfuran-3-yl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B322787.png)
![2-methyl-N'-{5-[2-(2-methyl-3-furoyl)hydrazino]-5-oxopentanoyl}-3-furohydrazide](/img/structure/B322788.png)
![N1,N4-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE](/img/structure/B322790.png)
![3-bromo-4-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B322792.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide](/img/structure/B322795.png)
